molecular formula C18H16N2O2S B2975031 4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 886927-25-9

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2975031
CAS RN: 886927-25-9
M. Wt: 324.4
InChI Key: QNMZLWCOSHOBEU-UHFFFAOYSA-N
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Description

“4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Pharmacological and Therapeutic Applications of Benzothiazole Derivatives

Anticancer Activities : Benzothiazole derivatives have been extensively studied for their potential as anticancer agents. The structural simplicity and ease of synthesis of benzothiazoles, particularly the 2-arylbenzothiazoles, have facilitated the development of chemical libraries targeting various cancer types. These compounds have shown promise in inhibiting tumor growth and proliferation through mechanisms such as tyrosine kinase inhibition and induction of apoptosis, highlighting the significance of the benzothiazole nucleus in drug discovery for cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015); (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents : The emergence of multidrug-resistant pathogens and the global pandemic challenges, such as COVID-19, have escalated the demand for new antimicrobial and antiviral agents. Benzothiazole derivatives, including Schiff bases, azo dyes, and metal complexes, have demonstrated potent antimicrobial and antiviral activities, suggesting their potential as lead compounds in the development of new therapeutic agents against a variety of pathogens (Elamin, Abd Elaziz, & Abdallah, 2020).

Amyloid Imaging in Alzheimer’s Disease : Some benzothiazole derivatives have been explored for their application in amyloid imaging, particularly in the context of Alzheimer's disease diagnosis and treatment. These compounds bind to amyloid plaques in the brain, facilitating their detection through imaging techniques. This application underscores the role of benzothiazole derivatives in advancing our understanding of neurodegenerative diseases and developing diagnostic tools for early detection (Nordberg, 2007).

properties

IUPAC Name

4-acetyl-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-10-8-15-16(9-11(10)2)23-18(19-15)20-17(22)14-6-4-13(5-7-14)12(3)21/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMZLWCOSHOBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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